1-PHENYL-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
1-Phenyl-3-[4-(2-pyrimidinyl)piperazino]dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core substituted with a phenyl group at position 1 and a 4-(2-pyrimidinyl)piperazino moiety at position 2. This structure suggests applications in medicinal chemistry, particularly in kinase inhibition or CNS-targeted therapies, given the prevalence of piperazine derivatives in such contexts .
Properties
IUPAC Name |
1-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-13-15(17(25)23(16)14-5-2-1-3-6-14)21-9-11-22(12-10-21)18-19-7-4-8-20-18/h1-8,15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUAUILLXNBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a phenyl-substituted pyrrole with a piperazine derivative, followed by the introduction of a pyrimidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
1-PHENYL-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Pyrrole-2,5-Dione Cores
The following compounds share the pyrrole-2,5-dione scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Key Observations:
- Electronic Effects : The target compound’s pyrimidine group (electron-deficient) contrasts with the chlorinated pyridine and trifluoromethyl groups in ’s analog, which may increase electrophilicity and alter binding kinetics .
- Metabolic Stability : The cyclopropyl and methyl groups in the patent-derived compound () likely improve resistance to oxidative metabolism compared to the target’s unshielded piperazine .
Comparison with Pyrazolopyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) share a fused heterocyclic core but lack the maleimide ring. These derivatives exhibit isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines), which is absent in the rigid pyrrole-2,5-dione system .
Functional Group Impact on Bioactivity
- Piperazine Substitution : The target’s pyrimidinyl-piperazine may enhance solubility and blood-brain barrier penetration compared to ’s chloropyridinyl-piperazine, which could increase hepatotoxicity risk due to halogenated groups .
- Sulfanyl vs. Pyrimidine : The sulfanyl group in ’s compound may confer susceptibility to metabolic oxidation, whereas the pyrimidine in the target compound offers stability and tunable basicity via nitrogen lone pairs.
Biological Activity
1-Phenyl-3-[4-(2-pyrimidinyl)piperazino]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in the fields of chemistry, biology, and medicine. Its unique structure, featuring a pyrrole ring fused with piperazine and pyrimidine moieties, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, resulting in various physiological responses. Notably, the compound may function as an antagonist or agonist at certain receptor sites.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M |
| HeLa (Cervical) | 12 | Inhibition of cell migration |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its potential as an antidepressant or anxiolytic agent.
Case Studies
- Antidepressant Activity : A study conducted on animal models assessed the effects of the compound on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
- Cognitive Enhancement : Another study explored the cognitive-enhancing properties of the compound in models of cognitive impairment. The results showed improved performance in memory tasks, indicating potential benefits for conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
